![molecular formula C14H14ClN B2647927 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine CAS No. 5778-59-6](/img/structure/B2647927.png)
9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine
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Overview
Description
“9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine” is a chemical compound with the molecular formula C14H14ClN . It is a derivative of acridine, a class of compounds that have been actively researched over the years due to their potential therapeutic applications for a wide range of disorders .
Synthesis Analysis
The synthesis of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine and related compounds has been the subject of several studies . These compounds have been synthesized starting from various precursors and using different synthetic routes.
Molecular Structure Analysis
The molecular structure of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine has been characterized by various techniques, including (1)H and (13)C NMR data . The structure of this compound, like other acridine derivatives, is characterized by a tricyclic system containing two benzene rings joined by a nitrogen-containing ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine include a molecular weight of 217.69 g/mol . It has a XLogP3 value of 4, indicating its lipophilicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .
Scientific Research Applications
Synthesis of Indole Derivatives
9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine could potentially be used in the synthesis of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and show various biologically vital properties .
Treatment of Cancer Cells
The application of indole derivatives, which can be synthesized from 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine, for the treatment of cancer cells has attracted increasing attention in recent years .
Antimicrobial Applications
Indole derivatives, which can be synthesized from 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine, have shown potential in combating microbes .
Treatment of Various Disorders
Indole derivatives, which can be synthesized from 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine, have been used for the treatment of different types of disorders in the human body .
Genotoxicity Tests
9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine could potentially be used in genotoxicity tests. The biocide gave positive results in genotoxicity tests in vitro in bacteria and in mammalian cells, both at gene and chromosome level .
Synthesis of Acridine Derivatives
Owing to the presence of π -conjugated planar structure, polycyclic acridine derivatives have found significant applications . 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine could potentially be used in the synthesis of these acridine derivatives.
Mechanism of Action
The mechanism of action of acridine derivatives, including 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine, is primarily associated with their interaction with DNA. DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine .
Future Directions
The future directions for research on 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine and related compounds are likely to focus on the development of derivatives with enhanced therapeutic potency and selectivity . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
properties
IUPAC Name |
9-chloro-5-methyl-1,2,3,4-tetrahydroacridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h4-5,7H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLGFHXSSXULPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3CCCCC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine |
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